molecular formula C19H25N3OS B2489055 2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one CAS No. 1286725-18-5

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2489055
CAS No.: 1286725-18-5
M. Wt: 343.49
InChI Key: OZJHJLOCBMFXPW-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzylsulfanyl group, an imidazole ring, and a piperidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 1-Carboxymethylmetronidazole
  • 2-Methyl-5-nitroimidazole-1-acetic acid

Uniqueness

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole and piperidine rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-16-20-9-12-22(16)13-17-7-10-21(11-8-17)19(23)15-24-14-18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJHJLOCBMFXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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